2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-
CAS No.:
Cat. No.: VC17255121
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NO3 |
|---|---|
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | 3-[4-(hydroxymethyl)phenyl]-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C10H11NO3/c12-7-8-1-3-9(4-2-8)11-5-6-14-10(11)13/h1-4,12H,5-7H2 |
| Standard InChI Key | RPDCRGJYIVNXIS-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(=O)N1C2=CC=C(C=C2)CO |
Introduction
Chemical Structure and Molecular Properties
The core structure of 2-oxazolidinone consists of a five-membered ring containing both oxygen and nitrogen atoms. In 3-[4-(hydroxymethyl)phenyl]-2-oxazolidinone, the phenyl group at the 3-position of the oxazolidinone ring is further substituted with a hydroxymethyl (-CH2OH) group at the para position. This substitution introduces polarity and hydrogen-bonding capacity, which influence solubility and interactions with biological targets .
Molecular Characteristics
Based on structural analogs, the molecular formula is inferred to be C10H11NO3, with a molar mass of 193.20 g/mol. Key predicted properties include:
| Property | Value |
|---|---|
| Boiling Point | ~320°C (predicted) |
| Density | 1.25 g/cm³ (estimated) |
| pKa | 14.2 (hydroxyl group) |
| LogP (Partition Coefficient) | 0.8 (moderate hydrophilicity) |
The hydroxymethyl group enhances water solubility compared to unsubstituted phenyl-oxazolidinones, a critical factor for bioavailability in pharmaceutical applications .
Synthesis and Manufacturing
The synthesis of 3-[4-(hydroxymethyl)phenyl]-2-oxazolidinone can be extrapolated from methods used for analogous oxazolidinones. Two primary routes are described below:
Cyclization of Ethanolamine Derivatives
A common approach involves reacting 4-(hydroxymethyl)aniline with glycidol or a related epoxide. Under basic conditions (e.g., sodium hydroxide in ethanol), the amine attacks the epoxide, forming an intermediate that cyclizes to yield the oxazolidinone ring . This method is favored for its simplicity and scalability.
Reaction Scheme:
Carbamate Cyclization
Alternative methods utilize carbamate intermediates. For example, treating 4-(hydroxymethyl)phenyl isocyanate with ethanolamine derivatives under phosgene-free conditions generates a carbamate, which undergoes thermal cyclization to form the target compound . This route avoids hazardous reagents but requires precise temperature control to prevent side reactions.
| Compound | MIC vs MRSA (μg/mL) | MIC vs VRE (μg/mL) |
|---|---|---|
| Linezolid | 2 | 2 |
| Tedizolid | 0.5 | 1 |
| 3-[4-(Hydroxymethyl)Phenyl]- | 1 (predicted) | 2 (predicted) |
Applications in Medicinal Chemistry
Antibiotic Development
The rise of multidrug-resistant bacteria has spurred interest in novel oxazolidinones. Derivatives with hydroxymethyl groups exhibit reduced monoamine oxidase (MAO) inhibition compared to earlier analogs, mitigating adverse neurological effects . For example, compound PH-027 (a triazole-oxazolidinone analog) demonstrated MIC values of 0.5 μg/mL against vancomycin-resistant Enterococcus faecium, surpassing linezolid’s efficacy .
Anti-Inflammatory and Anticancer Activity
Preliminary studies on oxazolidinones with polar substituents suggest inhibitory effects on cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), implicating potential roles in inflammation and metastasis . The hydroxymethyl group may facilitate interactions with catalytic zinc ions in MMP-9, a target in cancer therapy.
Research Gaps and Future Directions
Despite promising data from analogs, specific studies on 3-[4-(hydroxymethyl)phenyl]-2-oxazolidinone are lacking. Key research priorities include:
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Synthetic Optimization: Developing one-pot synthesis methods to improve yield and purity.
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In Vivo Toxicology: Assessing pharmacokinetics and toxicity profiles in animal models.
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Broad-Spectrum Testing: Evaluating activity against Gram-negative pathogens via hybrid molecules (e.g., oxazolidinone-fluoroquinolone conjugates) .
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